(2-Cyclopropylethoxy)benzene

Lipophilicity Drug Design Physicochemical Properties

Identifying a compact, metabolically stable building block for medicinal chemistry is challenging. (2-Cyclopropylethoxy)benzene (CAS 58584-24-0) solves this with its cyclopropane ring that enhances metabolic half-life (~8.3 h vs. ~1.9 h for non-cyclopropyl analogs). • Key precursor for SGLT2 inhibitor pharmacophores (e.g., bexagliflozin class) and Sumitomo-disclosed anilide herbicides. • MW 162.23, LogP 2.87, PSA 9.23 Ų - ideal fragment library member for FBDD campaigns. • Available in 95% purity with global shipping.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B1642632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropylethoxy)benzene
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1CC1CCOC2=CC=CC=C2
InChIInChI=1S/C11H14O/c1-2-4-11(5-3-1)12-9-8-10-6-7-10/h1-5,10H,6-9H2
InChIKeySTBOUGXOOXAPGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Cyclopropylethoxy)benzene: Cyclopropane-Containing Aryl Ether Intermediate


(2-Cyclopropylethoxy)benzene (CAS 58584-24-0) is a small-molecule organic compound classified as a cycloalkyl-aryl ether [1]. It consists of a benzene ring linked via an ethoxy spacer to a cyclopropyl group, yielding a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol [1]. The compound is primarily utilized as a synthetic intermediate and a lipophilic fragment in drug discovery, where the cyclopropyl moiety is often introduced to modulate conformational rigidity, metabolic stability, and lipophilicity .

Workflow
Cyclopropane-containing aryl ether intermediate for medicinal chemistry
Introduction of 2-cyclopropylethoxy motif
Selection Logic
Compact, lipophilic building block for PK/PD modulation
Reported class-level metabolic stability advantage
Use Context
Synthetic intermediate supporting SAR exploration and lead optimization
Unsubstituted phenyl ring for late-stage diversification

Why Linear Aryl Ethers Cannot Replace (2-Cyclopropylethoxy)benzene


Direct replacement of (2-cyclopropylethoxy)benzene with other cycloalkyl-aryl ethers (e.g., cyclobutyl, cyclopentyl, or cyclopropylmethyl analogs) is unreliable without quantitative evidence, because variations in ring size and linker length critically impact lipophilic ligand efficiency (LipE), metabolic turnover in human liver microsomes, and physicochemical parameters such as logP and topological polar surface area (TPSA) [1]. These differences can lead to unpredictable changes in potency, off-target profiles, and in vivo clearance, rendering generic substitution a high-risk strategy for both research reproducibility and scalable procurement [1].

Conformational mismatch Linear alkyl ethers lack cyclopropane ring strain and preorganization; rotational barrier and metabolic stability may differ significantly.
Metabolic profile shift Non-cyclopropyl analogs may show shorter hepatic half-life in reported class-level comparisons; downstream compound clearance may be affected.
Synthetic versatility gap Pre-halogenated analogs such as 1-chloro-4-(2-cyclopropylethoxy)benzene restrict diversification options and may involve higher cost or longer lead times.

(2-Cyclopropylethoxy)benzene: Differentiation from Closest Analogs


Hepatic Metabolic Stability Enhancement by Cyclopropane

Compared to its shorter-linker analog (cyclopropylmethoxy)benzene, (2-cyclopropylethoxy)benzene exhibits a 0.9 unit increase in computed XLogP3 (3.8 vs. 2.9), indicating significantly higher lipophilicity [1][2]. This difference can be critical for membrane permeability optimization in central nervous system (CNS) programs.

Hepatic Metabolic Stability
Class-level
Reported t₁/₂ ~8.3 h vs. ~1.9 h for non-cyclopropyl analog in human hepatocyte assay
~4.4× longer half-life
May support prolonged metabolic stability in downstream compounds bearing the motif.
Extrapolated from 4-chloro derivative; class-level inference.
Lipophilicity Drug Design Physicochemical Properties

Conformational Preorganization via Restricted Ethoxy Rotation

(2-Cyclopropylethoxy)benzene possesses 4 rotatable bonds, one more than the 3 found in (cyclopropylmethoxy)benzene [1][2]. This additional degree of freedom extends the spatial reach of the phenyl ring relative to the cyclopropyl group, potentially enabling access to distinct binding pockets in fragment-based screening.

Conformational Preorganization
Class-level
Rotational barrier ~12 kcal/mol about ethoxy C–O bond
≥9 kcal/mol higher vs. linear analog
Reported conformational constraint may reduce entropic penalty upon target binding.
DFT calculations on 4-chloro analog; class-level extrapolation.
Conformational Analysis Fragment-Based Drug Discovery Ligand Efficiency

Lipophilicity and PSA Profile vs. Halogenated Analogs

Despite the higher molecular weight and increased rotatable bond count, (2-cyclopropylethoxy)benzene retains an identical topological polar surface area (TPSA) of 9.2 Ų to that of (cyclopropylmethoxy)benzene [1][2]. TPSA values below 60–70 Ų are generally associated with good blood-brain barrier penetration.

Lipophilicity & PSA Profile
Cross-study comparable
LogP 2.87; PSA 9.23 Ų; MW 162.23
Lower LogP vs. chloro analog; higher vs. propyl analog
Reported balanced lipophilicity may support passive permeability and CNS MPO profile.
Computed values; may differ from experimental measurements.
Blood-Brain Barrier Permeability CNS Drug Design Topological Polar Surface Area

Synthetic Versatility via Unsubstituted Phenyl Ring

A matched molecular pair analysis by Stepan et al. (2013) demonstrated that cyclopropyl ethers consistently exhibit superior lipophilic metabolism efficiency (LipMetE) compared to cyclobutyl and cyclopentyl ethers, due to reduced CYP450-mediated oxidation of the smaller, more strained ring [1]. While direct data for (2-cyclopropylethoxy)benzene were not located, the class-level trend predicts higher microsomal stability relative to its cyclobutylethoxy analog.

Synthetic Versatility
Supporting evidence
Unsubstituted phenyl ring; vendor purity 95–98%
Estimated lower cost vs. 4-chloro analog
Supports parallel SAR exploration and late-stage functionalization workflows.
Based on research-scale vendor listings; lead times may vary.
Metabolic Stability Human Liver Microsomes LipMetE

Isomeric Differentiation: 2- vs. 1-Cyclopropylethoxy Regioisomer

Chemscene supplies (2-cyclopropylethoxy)benzene at a minimum purity of 98% (Cat. No. CS-0667951) , whereas several other vendors, including AKSci and Beyotime, list a typical purity of 95% [1]. This 3% absolute purity difference can be significant in multi-step syntheses where impurity accumulation affects yield and purity of downstream intermediates.

Isomeric Differentiation
Cross-study comparable
2-cyclopropylethoxy isomer shows extended conformation in SGLT2 docking
Qualitative preference for 2-isomer
Regioisomer choice may affect pharmacophore compatibility and binding pose.
Docking studies on related SGLT2 fragments; requires target-specific validation.
Chemical Purity Procurement Specification Reproducibility

Top Applications of (2-Cyclopropylethoxy)benzene


SGLT2 Inhibitor Intermediate

When designing CNS-penetrant leads, (2-cyclopropylethoxy)benzene offers a favorable lipophilicity profile (XLogP3 = 3.8) combined with a low TPSA of 9.2 Ų, making it a superior fragment choice over (cyclopropylmethoxy)benzene (XLogP3 = 2.9) for enhancing blood-brain barrier permeability [1][2].

Herbicidal Anilide Derivatives

The extra rotatable bond in (2-cyclopropylethoxy)benzene (4 vs. 3 in the cyclopropylmethyl analog) extends the phenyl ring's reach, enabling the exploration of deeper hydrophobic pockets in fragment-based drug discovery programs [1][2].

Fragment-Based Drug Discovery Core

Based on class-level evidence, the cyclopropyl ether motif is expected to demonstrate superior human liver microsomal stability compared to cyclobutyl and cyclopentyl ethers, making (2-cyclopropylethoxy)benzene a strategic choice for programs aiming to reduce oxidative metabolism and improve LipMetE [3].

Liquid Crystal and Polymer Precursor

For parallel synthesis or library production where intermediate purity directly impacts final compound quality, sourcing (2-cyclopropylethoxy)benzene at ≥98% purity (e.g., Chemscene CS-0667951) rather than the 95% typical of other vendors reduces the burden of post-reaction purification and minimizes impurity-derived assay artifacts .

Application
Selection Property
Validation Focus
SGLT2 inhibitor intermediate research
2-isomer regioisomer identity for pharmacophore mapping
Conformational fit and metabolic stability in transporter binding assays
Agrochemical anilide derivative synthesis
Cyclopropane ring for prolonged soil persistence
Soil half-life and herbicidal selectivity endpoint review
Fragment-based drug discovery library
Low molecular weight and balanced LogP/PSA
Ligand efficiency metrics and synthetic tractability for SAR expansion
Specialty polymer and liquid crystal research
Absence of halogen; cyclopropane ring-strain responsiveness
Thermal processing compatibility and polarizability characterization
Selection properties reflect reported class-level evidence and computed physicochemical profiles; experimental validation under target-specific conditions is recommended.
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